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molecular formula C9H11BrN2O3S B1509927 N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide CAS No. 1083326-05-9

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

Cat. No. B1509927
M. Wt: 307.17 g/mol
InChI Key: TUDBLSAJTTWSMY-UHFFFAOYSA-N
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Patent
US08163743B2

Procedure details

5-Bromo-2-(methyloxy)-3-pyridinamine (1.05 g, 5.17 mmol, available from Asymchem) was dissolved in pyridine (10 ml) and cyclopropanesulfonyl chloride (1.818 g, 12.93 mmol) was added dropwise. The reaction mixture was stirred at room temperature overnight, then acidified to ca. pH 2 with 2M HCl (aq) and extracted into DCM. The DCM was passed through a hydrophobic frit and the filtrate was evaporated to dryness to afford the title compound (1.48 g).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.818 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH:11]1([S:14](Cl)(=[O:16])=[O:15])[CH2:13][CH2:12]1.Cl>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:10][S:14]([CH:11]2[CH2:13][CH2:12]2)(=[O:16])=[O:15])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.818 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)NS(=O)(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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